molecular formula C6H6N2O2 B8589157 3-Prop-2-ynyl-imidazolidine-2,4-dione

3-Prop-2-ynyl-imidazolidine-2,4-dione

Cat. No.: B8589157
M. Wt: 138.12 g/mol
InChI Key: CKJKXGCEEQEXJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Prop-2-ynyl-imidazolidine-2,4-dione (PubChem CID: 173417135) is a specialized organic building block of significant interest in medicinal chemistry and drug discovery. Its structure is based on the imidazolidine-2,4-dione scaffold, also known as hydantoin, which is a privileged structure in pharmaceutical development. Hydantoin derivatives are extensively researched due to their wide range of biological activities, which include acting as anticonvulsants, antiarrhythmics, and anticancer agents . The core imidazolidine-2,4-dione structure provides a versatile platform for chemical modification. The presence of the prop-2-ynyl (propargyl) substituent at the N-3 position is a critical structural feature that enhances the molecule's utility. This alkyne functional group offers a highly reactive handle for further synthetic elaboration via metal-catalyzed coupling reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry." This makes the compound an invaluable intermediate for the synthesis of more complex molecular architectures, including functionalized probes and combinatorial libraries . From a research perspective, this compound serves as a key synthon for exploring structure-activity relationships (SAR) in bioactive molecule design. Analogs and derivatives of 3,5-disubstituted imidazolidine-2,4-diones have demonstrated various pharmacological properties in scientific studies, underscoring the scaffold's relevance. Researchers can utilize this specific compound to develop novel molecules targeting a range of conditions, leveraging the proven bioactivity of the hydantoin core . As with all materials of this nature, this product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

3-prop-2-ynylimidazolidine-2,4-dione

InChI

InChI=1S/C6H6N2O2/c1-2-3-8-5(9)4-7-6(8)10/h1H,3-4H2,(H,7,10)

InChI Key

CKJKXGCEEQEXJV-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C(=O)CNC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

3-Phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7)
  • Substituents : Aryl groups at positions 3 and 5 (phenyl and 4-isopropylphenyl).
  • Activity : Exhibits acute cardiovascular effects in rats, likely mediated by hydrophobic interactions with receptor pockets.
  • Key Difference : Unlike the propargyl group in 3-Prop-2-ynyl-imidazolidine-2,4-dione, the bulky aryl substituents in IM-7 enhance lipophilicity (LogP ~2.8) but limit metabolic flexibility .
5-Isopropylimidazolidine-2,4-dione
  • Substituent : Branched isopropyl group at position 5.
Thiazolidine-2,4-dione Derivatives (e.g., SD-1)
  • Core Modification : Sulfur atom replaces one nitrogen in the imidazolidine ring.
  • Activity : Antidiabetic agents (e.g., PPAR-γ agonists) with modifications at C-5 influencing efficacy and toxicity.
  • Key Difference : The thiazolidinedione core exhibits distinct electronic properties due to sulfur’s polarizability, enabling stronger hydrogen bonding compared to the imidazolidinedione core .

Physicochemical and Pharmacokinetic Properties

The propargyl group in this compound confers unique characteristics:

  • LogP : Estimated ~1.2 (lower than aryl-substituted analogues due to the polarizable alkyne).
Table 1: Comparative Physicochemical Data
Compound Core Structure Substituent (Position) LogP Key Biological Activity
This compound Imidazolidine-2,4-dione Propargyl (3) ~1.2* Pending empirical validation
IM-7 Imidazolidine-2,4-dione 3-Phenyl, 5-(4-isopropylphenyl) 2.8 Cardiovascular modulation
5-Isopropylimidazolidine-2,4-dione Imidazolidine-2,4-dione Isopropyl (5) 1.5 Synthetic intermediate
SD-1 (Thiazolidine-2,4-dione) Thiazolidine-2,4-dione Aryl (5) 2.3 Antidiabetic (PPAR-γ agonist)

*Estimated using computational tools.

Research Findings and Implications

  • Biological Potential: Propargyl-substituted imidazolidinediones are understudied compared to aryl analogues. Evidence from thiazolidinediones suggests that substituent choice critically impacts toxicity and efficacy.
  • ADME Profile : The propargyl group’s balance of hydrophobicity and reactivity may enhance blood-brain barrier penetration compared to bulkier substituents, making it suitable for CNS-targeted therapies .

Preparation Methods

Propargyl Bromide Alkylation

In Patent JP5237810B2 , hydantoin undergoes alkylation with propargyl bromide in tetrahydrofuran (THF) using tetrabutylammonium bromide (TBAB) as a PTC and sodium hydroxide as the base. The reaction proceeds at room temperature for 7 hours, yielding 79% of the target compound after column chromatography. Key advantages include mild conditions and scalability, though purification remains labor-intensive.

Propargyl Methanesulfonate Alkylation

Patent EP0560581A2 describes an alternative approach using propargyl methanesulfonate under similar PTC conditions. The reaction in methyl isobutyl ketone with TBAB and NaOH achieves comparable yields (79%) but requires elevated temperatures (up to 50°C). This method avoids halogenated solvents, enhancing environmental compatibility.

Table 1: Comparison of Alkylation Methods

ParameterPropargyl BromidePropargyl Methanesulfonate
ReagentPropargyl bromidePropargyl methanesulfonate
CatalystTBABTBAB
SolventTHFMethyl isobutyl ketone
Temperature25°C25–50°C
Reaction Time7 hours5–24 hours
Yield79%79%

Condensation-Cyclization from Glycine Derivatives

A multistep synthesis starting from glycine alkyl esters offers higher purity and avoids hydantoin functionalization challenges. Patent CN1446805A outlines this route:

N-Substitution of Glycine Alkyl Esters

Glycine methyl ester hydrochloride reacts with propargyl bromide in the presence of potassium carbonate, yielding N-propargyl glycine methyl ester. This step proceeds in acetonitrile at 60°C for 12 hours (85% yield).

Condensation with Urea

The intermediate undergoes condensation with urea in ethanol under reflux, forming the hydantoin precursor. This step achieves 92% yield but requires careful pH control to prevent side reactions.

Cyclization and Purification

Acid-mediated cyclization (HCl, 80°C) followed by recrystallization from ethanol affords the final product in 78% overall yield. This method is noted for its high purity (>98% by HPLC) and suitability for large-scale production.

Stereochemical and Process Considerations

Stereoselectivity

While most methods produce racemic mixtures, Jstage et al. highlight that the trans isomer predominates (80%) in alkylation reactions due to steric hindrance during nucleophilic attack. This stereochemical preference is critical for bioactive derivatives, necessitating chiral resolution techniques in pharmaceutical applications.

Catalytic Innovations

Recent advances in molybdenum-catalyzed cyclotrimerization, as noted in Thieme Connect , enable the synthesis of spiro-hydantoin derivatives but remain experimental for 3-prop-2-ynyl-imidazolidine-2,4-dione. These methods promise atom economy but require optimization for industrial adoption.

Industrial Scalability and Challenges

Cost-Benefit Analysis

Alkylation methods are cost-effective but generate stoichiometric waste (e.g., NaBr). In contrast, the glycine route minimizes byproducts but involves higher solvent consumption.

Environmental Impact

The use of TBAB in PTC-mediated reactions raises concerns about aquatic toxicity. Alternative catalysts like polyethylene glycol (PEG) are under investigation but currently offer lower efficiency .

Q & A

[Basic] What established synthetic routes are available for 3-Prop-2-ynyl-imidazolidine-2,4-dione, and how can reaction efficiency be optimized?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or cyclization reactions. Key steps include:

  • Precursor selection : Use imidazolidine-2,4-dione derivatives with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propynyl group.
  • Optimization : Apply computational reaction path search methods (e.g., quantum chemical calculations) to identify energy barriers and transition states, reducing trial-and-error experimentation .
  • Reactor design : Utilize microreactors for better heat/mass transfer control, as outlined in CRDC subclass RDF2050112 (reaction fundamentals and reactor design) .

[Basic] Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies propynyl protons (δ ~2.5–3.5 ppm) and carbonyl groups (δ ~160–180 ppm). Compare with PubChem data for similar imidazolidine derivatives to validate assignments .
  • FT-IR : Confirm C≡C stretch (~2100 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns. Cross-reference with computational predictions for accuracy .

[Advanced] How can factorial design be applied to optimize the synthesis parameters of this compound?

Methodological Answer:

  • Variable selection : Investigate factors like temperature, solvent polarity, and catalyst loading using a 2³ factorial design to assess main effects and interactions .
  • Response surface methodology (RSM) : Model yield as a function of variables. For example, optimize reaction time and temperature using central composite design (CCD) to identify maxima/minima.
  • Validation : Replicate optimal conditions in triplicate to ensure reproducibility. Use CRDC subclass RDF2050108 (process control and simulation) for dynamic parameter adjustments .

[Advanced] What strategies resolve contradictions in experimental data regarding the stability of this compound under varying conditions?

Methodological Answer:

  • Controlled degradation studies : Expose the compound to heat, light, and humidity. Monitor degradation products via HPLC-MS and compare with stability-indicating assays .
  • Data reconciliation : Apply multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., impurities, solvent residues). Reference CRDC subclass RDF2050107 (powder/particle technology) for solid-state stability insights .
  • Theoretical modeling : Use density functional theory (DFT) to predict degradation pathways and validate with experimental data .

[Basic] How should researchers handle purification challenges for this compound?

Methodological Answer:

  • Chromatography : Employ flash column chromatography with gradients of ethyl acetate/hexane. For polar byproducts, use reverse-phase HPLC (C18 column, acetonitrile/water).
  • Membrane technologies : Apply CRDC subclass RDF2050104 (membrane separation) for scalable purification, particularly nanofiltration to remove low-MW impurities .
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) using solubility parameters derived from Hansen solubility theory .

[Advanced] How can computational modeling enhance the prediction of this compound’s reactivity in novel reactions?

Methodological Answer:

  • Quantum mechanics/molecular mechanics (QM/MM) : Simulate reaction mechanisms (e.g., cycloadditions) to predict regioselectivity and stereochemical outcomes .
  • Machine learning (ML) : Train models on existing imidazolidine reaction datasets to forecast optimal catalysts/solvents. Use software tools for automated data extraction and feature engineering .
  • Transition state analysis : Identify kinetic vs. thermodynamic control using Gaussian or ORCA packages. Cross-validate with experimental kinetic data .

[Advanced] What methodologies address discrepancies between theoretical predictions and experimental results in the synthesis of this compound?

Methodological Answer:

  • Error source analysis : Systematically test assumptions in computational models (e.g., solvent effects, implicit vs. explicit solvation).
  • Hybrid approaches : Combine DFT with empirical corrections (e.g., dispersion forces) to improve accuracy. Reference CRDC subclass RDF2050112 for reactor-scale validation .
  • Collaborative frameworks : Integrate computational and experimental teams iteratively, as advocated by ICReDD’s "chemical reaction design" paradigm .

[Basic] What are the critical considerations for designing toxicity studies on this compound?

Methodological Answer:

  • In vitro assays : Use HepG2 or HEK293 cells to assess acute toxicity. Measure IC₅₀ values via MTT assays, ensuring pH and osmolarity controls .
  • Metabolite identification : Employ LC-MS/MS to detect oxidative metabolites (e.g., epoxides) and glutathione adducts.
  • Benchmarking : Compare toxicity profiles with structurally related compounds (e.g., imidazo[1,2-a]pyridines) to infer SAR trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.